(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid chemical properties
(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid chemical properties
This guide details the chemical properties, synthesis, and applications of (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid (also known as trans-4-phenyl-L-proline). It is designed for researchers in medicinal chemistry and peptide engineering who require precise control over stereochemistry and backbone conformation.
[1]
Chemical Identity & Physicochemical Profile[2][3]
(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid characterized by a phenyl group at the
Nomenclature & Stereochemistry
-
IUPAC Name: (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid[1]
-
Common Names: trans-4-phenyl-L-proline (referring to the trans relationship between the C4-phenyl group and the C2-hydrogen).[2]
-
Stereochemical Designation:
-
C2 (
): (S)-configuration (L-proline scaffold). -
C4 (
): (R)-configuration.[3][4][5] -
Spatial Arrangement: The C2-carboxylate (pseudo-axial/equatorial depending on pucker) and the C4-phenyl group are generally considered to be on the same face of the ring relative to the C2-H (which is
/down), placing the phenyl group in the (up) position.
-
Key Physicochemical Properties[8]
| Property | Value / Description | Note |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| CAS Number | 96314-26-0 (Free Acid) / 336818-78-1 (Boc-protected) | Verify specific salt forms when ordering.[1][5] |
| Physical State | White to off-white crystalline solid | Hygroscopic as free acid. |
| Solubility | Soluble in H₂O, Methanol; Sparingly soluble in Et₂O | Enhanced lipophilicity vs. Pro/Hyp. |
| pKa (Predicted) | ||
| Optical Rotation | Value for Boc-protected derivative [1]. | |
| LogP | ~1.2 | Significantly higher than Pro (-2.5). |
Conformational Analysis: The "Steric Switch"
Understanding the conformational preference of (2S,4R)-4-phenylproline is critical for its application in drug design. Proline derivatives exist in equilibrium between two primary ring puckers: C
The 4-Substituent Effect
Unlike (2S,4R)-4-hydroxyproline (Hyp), which favors the C
-
Mechanism: The bulky phenyl group seeks to minimize 1,3-diaxial interactions.
-
Outcome: To place the "up" (4R) phenyl group in the energetically favorable pseudo-equatorial position, the ring adopts the C
-endo pucker. -
Result: This mimics the conformation of unsubstituted L-proline but with added bulk and hydrophobicity, effectively "locking" the ring conformation without the electronegative penalty of a hydroxyl group.
Structural Logic Diagram
Caption: Divergent conformational preferences of 4-substituted prolines. (2S,4R)-4-phenylproline favors the Endo pucker to maintain the phenyl group in a pseudo-equatorial orientation.
Synthesis & Manufacturing
The synthesis of (2S,4R)-4-phenylproline presents a challenge: introducing a bulky aryl group with high stereocontrol. The most robust route involves a Friedel-Crafts cyclization or displacement on a 4-hydroxyproline scaffold with retention of configuration (via an aziridinium intermediate).
Synthesis Protocol: From 4-Hydroxyproline[6][9]
This protocol utilizes the "retention via double inversion" mechanism.
Reagents:
-
Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester.
-
Activation: p-Toluenesulfonyl chloride (TsCl), Pyridine.
-
Arylation: Benzene (solvent/reactant), Aluminum Chloride (AlCl₃).
Step-by-Step Methodology:
-
Tosylation:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in pyridine at 0°C.
-
Add TsCl (1.1 equiv) slowly. Stir at RT for 12h.
-
Mechanism:[2][4][6][7][8] Formation of the O-Tosylate retains the (4R) configuration.
-
Workup: Acid wash (HCl), extraction (EtOAc).[8] Yields N-Boc-trans-4-tosyloxy-L-proline methyl ester.
-
-
Friedel-Crafts Displacement:
-
Dissolve the tosylate in dry benzene (acts as nucleophile).
-
Add anhydrous AlCl₃ (2-3 equiv) cautiously at 0°C.
-
Reflux for 2-4 hours.
-
Critical Mechanism: The Lewis acid complexes with the tosylate and the carbamate. The nitrogen lone pair displaces the tosylate to form a bicyclic aziridinium ion (inversion #1). Benzene attacks the aziridinium ion from the less hindered face (inversion #2).
-
Net Result:Retention of Configuration at C4. The product is (2S,4R)-4-phenylproline methyl ester.
-
-
Deprotection/Hydrolysis:
-
Saponify the ester (LiOH/THF/H₂O).
-
Remove Boc (4M HCl in Dioxane) if the free acid is required.
-
Synthesis Pathway Diagram[11]
Caption: Stereocontrolled synthesis via anchimeric assistance, ensuring net retention of the (4R) configuration.
Pharmacological Applications & Drug Design[2][10][12][13]
(2S,4R)-4-phenylproline is a high-value scaffold in peptidomimetics due to its ability to restrict conformational freedom and enhance hydrophobic interactions.
Blood-Brain Barrier (BBB) Shuttles
Research has demonstrated that phenylproline-rich peptides can act as passive diffusion shuttles.[9] The increased lipophilicity (LogP ~1.2) combined with the specific "Endo" pucker facilitates the crossing of lipid bilayers. Tetrapeptides containing this moiety have shown 3 orders of magnitude improvement in water solubility compared to N-methyl-phenylalanine shuttles while maintaining transport capacity [2].[9]
Protease Inhibitors (HCV & ACE)
In Hepatitis C Virus (HCV) NS3/4A protease inhibitors, the P2 position often requires a proline derivative. The (2S,4R)-4-phenyl group fills the S2 hydrophobic pocket of the enzyme more effectively than unsubstituted proline, increasing binding affinity (
-
SAR Insight: The phenyl ring can be further substituted (e.g., 4-fluoro) to tune metabolic stability and electronic interaction with the target protein.
Peptide Stability
Incorporating (2S,4R)-4-phenylproline into peptide backbones protects against proteolytic degradation. The steric bulk of the phenyl group hinders the approach of peptidases, extending the half-life of therapeutic peptides in vivo.
Experimental Protocols
Quality Control: NMR Validation
To verify the identity and stereochemistry of the synthesized or purchased compound, use the following diagnostic signals (in DMSO-d₆):
-
¹H NMR (400 MHz):
- 7.15–7.35 (m, 5H, Phenyl-H): Confirms presence of aryl group.
-
4.30 (dd, 1H,
-H): Chemical shift is sensitive to ring pucker. -
3.40–3.60 (m, 1H,
-H): The benzylic proton. Coupling constants ( ) with -protons distinguish (4R) from (4S).-
(2S,4R) typically shows distinct coupling due to the specific dihedral angles of the Endo pucker.
-
Handling & Storage
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can be hygroscopic.
-
Safety: When synthesizing, handle AlCl₃ and Benzene with extreme caution (fume hood, anhydrous conditions).
References
-
Chem-Impex International. (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid Product Data. Source:
-
Teixidó, M., et al. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Journal of the American Chemical Society. Source:
-
Krapcho, J. (1990). Process for preparing (trans)-4-phenyl-L-proline derivatives. US Patent 4,912,231. Source:
-
Kang, Y. K., et al. (2011). Conformational preference and cis-trans isomerization of 4-methylproline residues. Biopolymers. Source:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US4912231A - Process for preparing (trans)-4-phenyl-L-proline derivatives - Google Patents [patents.google.com]
- 3. Conformational preference and cis-trans isomerization of 4(R)-substituted proline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects via a Readily Synthesized Proline Derivative. Crystallographic Observation of a Correlation between Torsion Angle and Bond Length in a Hyperconjugative Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 9. Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
